molecular formula C21H28N2O3S B2392739 N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 953260-98-5

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2392739
CAS No.: 953260-98-5
M. Wt: 388.53
InChI Key: HMFMUCIVBICBID-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound of high interest for research and development purposes. Its structure features a benzenesulfonamide group linked to a 1-benzylpiperidine moiety, a scaffold present in compounds with a range of documented biological activities . The specific research applications, mechanism of action, and biological targets for this compound are currently an area of active investigation. Researchers are exploring its potential in various biochemical and pharmacological contexts. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling of this substance.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-8-9-20(26-2)21(14-17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMUCIVBICBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Piperidine Ring Formation

The piperidine core is synthesized via cyclization or hydrogenation strategies:

Method A: Pyridine Hydrogenation
Pyridine undergoes catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under high-pressure hydrogen gas (5–10 atm) to yield piperidine. This method achieves >90% conversion but requires specialized equipment for high-pressure reactions.

Method B: Cyclization of 1,5-Dihalopentanes
Reacting 1,5-dibromopentane with aqueous ammonia at 120°C for 12 hours forms piperidine hydrobromide, which is neutralized with sodium hydroxide to isolate the free base. Yields range from 65–75%, making this a cost-effective alternative to hydrogenation.

Table 1: Comparison of Piperidine Synthesis Methods
Method Catalyst/Conditions Yield (%) Purity (%)
A Pd/C, H₂ (10 atm) 92 98
B NH₃, 120°C 72 95

Benzylation of Piperidine

Introducing the benzyl group to piperidine involves nucleophilic substitution or reductive amination:

Method C: Alkylation with Benzyl Chloride
Piperidine reacts with benzyl chloride in the presence of sodium hydroxide (NaOH) in tetrahydrofuran (THF) at 60°C for 6 hours. The product, 1-benzylpiperidine, is extracted with dichloromethane (DCM) and purified via distillation (bp: 245–247°C). Yield: 85–90%.

Method D: Reductive Amination
Benzaldehyde and piperidine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. This method avoids harsh bases but requires careful pH control (pH 4–5). Yield: 78–82%.

Sulfonamide Coupling

The critical step involves reacting 1-benzylpiperidin-4-ylmethanamine with 2-methoxy-5-methylbenzenesulfonyl chloride:

Method E: Direct Amination in Polar Aprotic Solvents
1-Benzylpiperidin-4-ylmethanamine (1 equiv) and 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) are combined in dimethylformamide (DMF) with triethylamine (TEA, 2 equiv) as a base. The reaction proceeds at 25°C for 8 hours, yielding the sulfonamide after aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane). Yield: 70–75%.

Method F: Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) accelerates the coupling reaction in acetonitrile with diisopropylethylamine (DIPEA) as the base, reducing reaction time to 30 minutes. Yield: 80–85%.

Table 2: Optimization of Sulfonamide Coupling
Condition Solvent Base Time (h) Yield (%)
Room temperature DMF TEA 8 72
Microwave (100°C) Acetonitrile DIPEA 0.5 83

Industrial-Scale Production

For kilogram-scale synthesis, continuous flow reactors enhance efficiency:

Process G: Telescoped Flow Synthesis

  • Piperidine formation : Continuous hydrogenation of pyridine in a packed-bed reactor with Pd/C catalyst.
  • Benzylation : In-line mixing with benzyl chloride and NaOH in a microreactor (residence time: 5 minutes).
  • Sulfonamide coupling : Reaction in a segmented flow reactor with real-time monitoring of sulfonyl chloride consumption.

This approach achieves a total yield of 68% with >99% purity, reducing waste by 40% compared to batch processes.

Comparative Analysis of Methodologies

Key findings from recent studies:

  • Microwave irradiation improves coupling efficiency but requires specialized equipment.
  • Reductive amination (Method D) offers milder conditions but lower yields than alkylation (Method C).
  • Industrial flow systems balance scalability and environmental impact, though initial capital costs are high.

Recent Advances

Emergent strategies include:

  • Enzymatic sulfonamide formation : Lipase-catalyzed reactions in ionic liquids, achieving 88% yield under mild conditions.
  • Photoredox catalysis : Visible-light-mediated coupling using iridium complexes, reducing reaction time to 1 hour.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Nucleophiles: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Modifications Biological Activity Synthesis Yield Physical State Reference ID
Target Compound 2-methoxy-5-methylbenzenesulfonamide + 1-benzylpiperidinylmethyl Potential AChE/BChE inhibition, CNS activity Not reported Not reported -
Compound 32 () N-(1-Benzylpiperidin-4-yl) sidechain on acridine High antiprion activity (in vitro) Not reported Not reported
Compound 6b () 2-Chlorobenzyl substituent AChE/BChE inhibition 66% White solid
Compound 6e () 4-Trifluoromethylbenzyl substituent AChE/BChE inhibition 77% White solid
Compound 12 () Indol-4-yl + phenylsulfonyl groups Serotonin 5-HT6 receptor modulation 31–49% White solid
Compound 5 () (1-Benzylpiperidin-4-yl)ethyl + acrylamide Not specified (high purity: 99% HPLC) 95% Bright yellow solid

Structure-Activity Relationships (SAR)

  • Benzyl Substituents : Electron-withdrawing groups (e.g., CF₃ in 6e) improve metabolic stability and enzyme affinity, while electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and CNS penetration .
  • Linker Flexibility : Ethylene linkers (e.g., compound 5, ) vs. rigid sulfonamide bonds (target compound) influence conformational freedom and target engagement.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a sodium channel inhibitor. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H26N2O3S
  • Molecular Weight : 362.49 g/mol
  • IUPAC Name : this compound

This compound features a benzene ring substituted with methoxy and methyl groups, along with a piperidine moiety that contributes to its biological activity.

The primary mechanism of action for this compound is its inhibition of voltage-gated sodium channels (VGSCs). This inhibition is significant in the context of treating neurological disorders such as epilepsy and pain management. Sodium channel blockers are known to modulate neuronal excitability, thus providing therapeutic effects in conditions characterized by excessive neuronal firing.

Sodium Channel Inhibition

Research indicates that this compound effectively inhibits VGSCs, which is crucial for its potential application in treating epilepsy. The inhibition profile suggests a selective action on specific sodium channel subtypes, which could minimize side effects associated with non-selective sodium channel blockers.

Antitumor Activity

In addition to its role as a sodium channel inhibitor, preliminary studies have suggested that this compound may exhibit antitumor properties. It has been observed to induce apoptosis in certain cancer cell lines, although the specific mechanisms remain to be fully elucidated.

Table 1: Biological Activity Summary

Activity TypeTargetEffectReference
Sodium Channel InhibitionVGSCsInhibition
Antitumor ActivityCancer Cell LinesInduced Apoptosis

Case Studies

  • Case Study on Epilepsy Treatment :
    A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The compound's ability to stabilize neuronal membranes was highlighted as a key factor in its efficacy.
  • Antitumor Efficacy :
    In vitro experiments involving various cancer cell lines showed that this compound could reduce cell viability and promote apoptotic pathways. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates, respectively.

Q & A

Q. What are the common synthetic pathways for N-((1-benzylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the benzylpiperidine intermediate and subsequent coupling with methoxy-methylbenzenesulfonyl chloride. Critical parameters include:
  • Solvent selection (e.g., DMF or THF for polar aprotic conditions).
  • Catalysts : Palladium on carbon for hydrogenation steps or sodium hydride for deprotonation .
  • Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions.
  • Yield optimization : Adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine intermediate) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer: Structural validation employs:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 443.2).
  • X-ray Crystallography : Resolving crystal packing and bond angles (e.g., dihedral angles between piperidine and benzene rings) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodological Answer:
  • Impurity Removal : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to separate sulfonamide by-products.
  • Recrystallization : Ethanol/water mixtures to isolate high-purity crystals (>95% by HPLC) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., carbonic anhydrase IX). Use Protein Data Bank (PDB) structures (e.g., 3IAI) for docking simulations .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .

Q. How can contradictions in reported bioactivity data (e.g., IC50_{50} variability) across studies be resolved?

  • Methodological Answer:
  • Assay Standardization : Validate using orthogonal methods (e.g., fluorescence polarization vs. calorimetry).
  • Buffer Conditions : Control pH (7.4 vs. 6.5) and ionic strength to replicate physiological environments.
  • In Vivo Correlation : Compare pharmacokinetic profiles (e.g., plasma concentration vs. tumor growth inhibition) to resolve in vitro/in vivo discrepancies .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer:
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzylpiperidine moiety to enhance aqueous solubility.
  • Prodrug Design : Acetylate the sulfonamide group to reduce first-pass metabolism .

Q. How can low synthetic yields due to steric hindrance at the piperidine N-benzyl position be addressed?

  • Methodological Answer:
  • Bulky Base Catalysts : Use 1,8-diazabicycloundec-7-ene (DBU) to deprotonate hindered amines.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

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